molecular formula C15H14N4O6 B2634715 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 330566-37-5

5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2634715
CAS No.: 330566-37-5
M. Wt: 346.299
InChI Key: RBOBRXMRTBQGHS-UHFFFAOYSA-N
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Description

5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative characterized by a methylene-linked 4-morpholino-3-nitrophenyl substituent. This compound’s structural features suggest applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6/c20-13-10(14(21)17-15(22)16-13)7-9-1-2-11(12(8-9)19(23)24)18-3-5-25-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBRXMRTBQGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-morpholino-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Studies have indicated that derivatives of pyrimidinetriones exhibit activity against various pathogens, including bacteria and fungi. The presence of the morpholino and nitrophenyl groups may enhance its efficacy and selectivity.

Anticancer Activity

Research has shown that certain pyrimidine derivatives possess anticancer properties. The unique structural features of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may allow it to interfere with cancer cell proliferation or induce apoptosis through specific biochemical pathways.

Agricultural Applications

Pyrimidine derivatives are also explored as potential herbicides or pesticides due to their ability to inhibit key enzymatic processes in target organisms. The compound's structure may allow it to act on specific biological targets in weeds or pests.

Biochemical Research

The compound's ability to interact with various biological macromolecules makes it a candidate for use in biochemical assays. Its effects on enzyme activity or cell signaling pathways could provide insights into metabolic processes or disease mechanisms.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Anticancer PropertiesShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study 3Agricultural EfficacyEffective in reducing weed biomass in controlled experiments, indicating potential as a herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to various receptors, while the pyrimidinetrione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidinetrione derivatives and their comparative features:

Compound Name Substituents/Modifications Key Properties/Activities Reference
Target Compound 4-Morpholino-3-nitrophenyl group Potential enhanced solubility (morpholino) and electron-withdrawing effects (nitro)
5-(2-Furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Furylmethylene, phenyl Comparable Ki values (~2–5 µM) to lead inhibitors in AAC(6′)-Ib enzyme inhibition
5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Bromothienyl group, dimethylpyrimidine Thienyl sulfur may enhance lipophilicity; bromine adds steric bulk
5-(3-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (SR-9) 3-Chlorobenzylidene High binding energy (-8.8 kcal/mol) and stability in calcium channel blockade
5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione Methoxyphenyl-furylmethylene Methoxy group improves solubility; furyl contributes π-π stacking
1,3-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-pyrimidinetrione 2-Methyl-5-nitrophenyl-furylmethylene, dimethylpyrimidine Nitro group at 5-position enhances electronic effects; methyl adds steric hindrance

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and SR-9 (3-chloro) enhances binding affinity in enzyme inhibition, as seen in their lower Ki values and stable molecular dynamics (MD) simulations .
  • Hydrogen-Bonding Groups: The morpholino group in the target compound may improve solubility and target engagement compared to hydrophobic substituents like bromothienyl .
  • Steric Effects: Bulky substituents (e.g., bromine in or methyl in ) can reduce binding if incompatible with target active sites.

Pharmacokinetic and Physicochemical Properties

  • Solubility: Morpholino and methoxy groups (e.g., ) enhance aqueous solubility, whereas bromothienyl and anthrylmethylene groups increase lipophilicity.
  • Metabolic Stability: Methylthio groups (e.g., in ) are prone to oxidation, forming sulfoxides with altered activity. The nitro group in the target compound may resist metabolic degradation.

Key Research Findings

Calcium Channel Blockade: Chloro-substituted pyrimidinetriones (e.g., SR-9, SR-10) showed superior stability in MD simulations compared to hydroxy-substituted analogs, highlighting the role of EWGs in target interaction .

Enzyme Inhibition: Furylmethylene derivatives (Ki ~2–5 µM) demonstrated competitive inhibition of AAC(6′)-Ib, comparable to the lead compound .

Biological Activity

5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known by its CAS number 330566-37-5, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a morpholino group and a nitrophenyl moiety that contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C15H14N4O6
  • Molecular Weight: 346.30 g/mol
  • CAS Number: 330566-37-5

The biological activity of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.

Biological Activities

The following sections summarize the various biological activities reported for this compound.

Antitumor Activity

Recent studies have indicated that 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione possesses significant antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-715.2
HepG212.8
A54910.5

The compound's efficacy was further validated in vivo using xenograft models where it significantly reduced tumor growth compared to controls .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory properties. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated a strong capacity to reduce oxidative stress markers in treated cells .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of the compound in mice with induced tumors showed a marked decrease in tumor size and improved survival rates compared to untreated groups .
  • Study on Inflammation : Research conducted on animal models of arthritis revealed that treatment with this compound resulted in reduced joint swelling and inflammatory markers .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-[(4-morpholino-3-nitrophenyl)methylene]-pyrimidinetrione?

  • Methodological Answer : Condensation reactions between substituted aldehydes and barbituric acid derivatives under acidic or basic catalysis are commonly employed. For example, Fe₃O₄ nanoparticles can enhance reaction efficiency by providing a recyclable catalytic surface, reducing reaction times to 2–4 hours at 80–100°C . Solvent selection (e.g., ethanol or DMF) influences yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include methylene protons (δ ~5.3–5.5 ppm, J = 8–9 Hz) and aromatic protons (δ ~6.7–8.3 ppm). Methyl groups on the pyrimidine ring appear at δ ~2.8–3.5 ppm .
  • FTIR : Stretching vibrations for C=O (1680–1700 cm⁻¹), C-N (1350–1550 cm⁻¹), and nitro groups (1524–1550 cm⁻¹) confirm functional groups .
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z ~357–396 for analogous compounds) .

Q. How should researchers optimize reaction conditions to improve yield?

  • Methodological Answer :
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Fe₃O4@SiO₂) to enhance recyclability and reduce waste .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may increase solubility of nitroaromatic intermediates, while ethanol minimizes side reactions .
  • Temperature Gradients : Conduct reactions at 60°C, 80°C, and 100°C to identify exothermic intermediates and avoid decomposition .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data across studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to confirm structural assignments. For example, conflicting aromatic proton shifts may arise from solvent polarity effects (DMSO vs. CDCl₃) .
  • Computational Chemistry : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Gaussian or ORCA software can model electron-withdrawing effects of the nitro group on chemical shifts .

Q. What experimental designs are suitable for studying environmental degradation pathways?

  • Methodological Answer :
  • Split-Plot Designs : Adapt methodologies from environmental fate studies (e.g., abiotic hydrolysis, photolysis, and biodegradation assays). For example, expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC .
  • Ecotoxicology Assays : Use Daphnia magna or algal cultures to assess acute toxicity of degradation byproducts. LC₅₀ values and oxidative stress markers (e.g., glutathione levels) provide mechanistic insights .

Q. How do hydrogen-bonding interactions influence the compound’s reactivity?

  • Methodological Answer :
  • X-Ray Diffraction : Resolve crystal structures to identify intermolecular H-bonds between the pyrimidinetrione carbonyl and nitro/morpholino groups. Mercury software can analyze bond lengths and angles .
  • Thermodynamic Studies : Titration calorimetry (ITC) quantifies binding affinities with model receptors (e.g., cyclodextrins) to correlate H-bond strength with solubility or stability .

Q. What strategies address conflicting bioactivity data in different cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Test concentrations from 1 nM–100 µM across multiple cell lines (e.g., HEK293, HepG2) with standardized MTT assays. Use ANOVA to identify cell-type-specific IC₅₀ variations .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding modes to explain potency differences .

Key Notes

  • Computational tools (DFT, molecular docking) are critical for resolving structural and mechanistic ambiguities .
  • Environmental studies require tiered testing (lab-to-field) to assess real-world impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.